molecular formula C15H19NO5 B2883583 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide CAS No. 1334377-01-3

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide

Cat. No.: B2883583
CAS No.: 1334377-01-3
M. Wt: 293.319
InChI Key: GELIFNBJCQRBFK-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide is a structurally complex enamide derivative featuring a 1,3-benzodioxole moiety linked via a conjugated α,β-unsaturated carbonyl system to a substituted 2-hydroxy-3-methoxy-2-methylpropylamine group. This hybrid architecture combines the electron-rich aromatic benzodioxole ring with a polar, branched alkylamide substituent, rendering it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely involves condensation of a benzodioxole-containing acryloyl chloride with 2-amino-2-methyl-1,3-propanediol derivatives, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(18,9-19-2)8-16-14(17)6-4-11-3-5-12-13(7-11)21-10-20-12/h3-7,18H,8-10H2,1-2H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELIFNBJCQRBFK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC2=C(C=C1)OCO2)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Prop-2-enamide Group: The prop-2-enamide group can be introduced by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the prop-2-enamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkoxylated derivatives.

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzodioxole-Enamide Derivatives

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-Phenylprop-2-enamide (2BNP2E)

  • Structure : Shares the benzodioxole-enamide core but substitutes the N-alkyl group with a phenyl ring.
  • Spectroscopic Properties : FTIR and FT-Raman studies reveal key vibrational modes at 1645 cm⁻¹ (C=O stretch) and 1480 cm⁻¹ (benzodioxole C-O-C asymmetric stretch), consistent with the target compound .
  • Electronic Properties : DFT calculations (B3LYP/6-311++G(d,p)) show a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The target compound’s hydroxy-methoxy substituents may lower this gap due to electron-donating effects .

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-Cyclohexylphenyl)prop-2-enamide

  • Structure: Features a bulkier 4-cyclohexylphenyl group (C₂₂H₂₃NO₃, MW 349.42) versus the target’s branched alkylamide (C₁₆H₂₁NO₅, MW 307.34).
  • Physicochemical Impact : The cyclohexyl group enhances lipophilicity (logP ~4.1) compared to the target’s polar hydroxy-methoxy substituents (logP ~1.8), affecting solubility and membrane permeability .
Substituent-Driven Comparisons

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Key Differences : Replaces the benzodioxole-enamide system with a simpler 3-methylbenzamide but retains a similar N-(2-hydroxyalkyl) group.
  • Functional Relevance : The N,O-bidentate directing group facilitates metal-catalyzed C–H activation, suggesting the target compound’s hydroxy-methoxy group may also coordinate transition metals for catalytic applications .

Imidazole- and Hydrazinecarboxamide Derivatives

  • Example : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide.
  • Structural Contrast : Incorporates imidazole and hydrazinecarboxamide moieties, enabling hydrogen-bonding networks (as confirmed by X-ray crystallography) absent in the target compound. Such differences alter supramolecular packing and solubility .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight logP* HOMO-LUMO Gap (eV) Key Functional Groups
Target Compound C₁₆H₂₁NO₅ 307.34 ~1.8 Pending Benzodioxole, enamide, hydroxy-methoxy
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-phenylprop-2-enamide C₁₆H₁₃NO₃ 267.28 ~2.5 4.2 Benzodioxole, enamide, phenyl
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide C₂₂H₂₃NO₃ 349.42 ~4.1 N/A Benzodioxole, enamide, cyclohexyl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 ~1.2 N/A Benzamide, hydroxyalkyl

*logP values estimated via fragment-based methods.

Research Findings and Implications

  • Electronic Effects : The hydroxy and methoxy groups in the target compound likely enhance hydrogen-bonding capacity compared to phenyl or cyclohexyl analogs, impacting crystal packing and solubility .
  • Reactivity : The N-(2-hydroxy-3-methoxy-2-methylpropyl) group may act as a directing group in metal-catalyzed reactions, akin to simpler hydroxyalkylamides .
  • Spectroscopic Signatures : Benzodioxole-related IR peaks (e.g., 1480 cm⁻¹) and enamide C=O stretches (~1645 cm⁻¹) are conserved across analogs, but N-substituents alter NMR chemical shifts (e.g., δ 3.8–4.2 ppm for methoxy protons) .

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide , also referred to by its CAS number 2097941-22-3, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzodioxole moiety, which is known for its diverse biological activities.
  • An amide functional group , contributing to its interaction with biological targets.
PropertyValue
Molecular FormulaC20H23NO5
Molecular Weight353.4 g/mol
CAS Number2097941-22-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate signaling pathways associated with:

  • G-protein coupled receptors (GPCRs) : The compound may influence cannabinoid receptors, which are implicated in numerous physiological processes .
  • Enzyme inhibition : It has shown potential in inhibiting enzymes related to inflammatory pathways and cancer progression.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.

Anticancer Properties

Studies have demonstrated that derivatives of benzodioxole compounds can induce apoptosis in cancer cells. This effect is believed to be mediated through the activation of caspases and modulation of the cell cycle .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies

  • In Vitro Studies : A study involving human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
  • Animal Models : In murine models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, suggesting its efficacy in reducing inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.